(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide
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Overview
Description
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxy and Methyl Groups: The 4,7-dimethoxy and 3-methyl substituents can be introduced through electrophilic aromatic substitution reactions using suitable reagents such as methoxybenzene and methyl iodide.
Formation of the Ylidene Group: The ylidene group can be introduced by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone in the presence of a base such as sodium hydride.
Attachment of the Tosylbutanamide Group: The final step involves the reaction of the ylidene-benzo[d]thiazole derivative with 4-tosylbutanamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ylidene group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antibacterial agent due to its ability to disrupt bacterial cell division by targeting the FtsZ protein.
Materials Science: Benzo[d]thiazole derivatives are used in the synthesis of semiconductors and organic electronic materials due to their electron-deficient nature and high oxidative stability.
Industrial Chemistry: The compound can be used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds and aromatic substitution reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound disrupts the GTPase activity and dynamic assembly of the FtsZ protein, inhibiting bacterial cell division and causing cell death.
Electronic Properties: The electron-deficient nature of the benzo[d]thiazole core allows for efficient intermolecular π–π overlap, making it suitable for applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methylbenzothiazolium Iodide: This compound shares a similar benzo[d]thiazole core but differs in its substituents and functional groups.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Another benzo[d]thiazole derivative used in organic photovoltaics and as a fluorescent sensor.
Uniqueness
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide is unique due to its specific combination of substituents and functional groups, which confer distinct biological and electronic properties
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-7-9-15(10-8-14)30(25,26)13-5-6-18(24)22-21-23(2)19-16(27-3)11-12-17(28-4)20(19)29-21/h7-12H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLUFDQQFFTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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